5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine 5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
Brand Name: Vulcanchem
CAS No.: 2097904-38-4
VCID: VC4515516
InChI: InChI=1S/C13H13BrN4O2S/c1-8-17-11(7-21-8)12(19)18-3-2-10(6-18)20-13-15-4-9(14)5-16-13/h4-5,7,10H,2-3,6H2,1H3
SMILES: CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
Molecular Formula: C13H13BrN4O2S
Molecular Weight: 369.24

5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

CAS No.: 2097904-38-4

Cat. No.: VC4515516

Molecular Formula: C13H13BrN4O2S

Molecular Weight: 369.24

* For research use only. Not for human or veterinary use.

5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine - 2097904-38-4

Specification

CAS No. 2097904-38-4
Molecular Formula C13H13BrN4O2S
Molecular Weight 369.24
IUPAC Name [3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Standard InChI InChI=1S/C13H13BrN4O2S/c1-8-17-11(7-21-8)12(19)18-3-2-10(6-18)20-13-15-4-9(14)5-16-13/h4-5,7,10H,2-3,6H2,1H3
Standard InChI Key UZDCGEDVNXYAEW-UHFFFAOYSA-N
SMILES CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a pyrimidine backbone substituted at the 2-position with a pyrrolidin-3-yloxy group and at the 5-position with a bromine atom. The pyrrolidine ring is further functionalized at its 1-position with a 2-methyl-1,3-thiazole-4-carbonyl moiety. This intricate structure combines three heterocyclic systems:

  • Pyrimidine: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Pyrrolidine: A five-membered saturated ring containing one nitrogen atom.

  • Thiazole: A five-membered aromatic ring with sulfur and nitrogen atoms at positions 1 and 3, respectively .

Molecular Formula and Weight

The molecular formula is C₁₃H₁₃BrN₄O₂S, with a molecular weight of 369.24 g/mol. Table 1 contrasts this compound with structurally related analogs:

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
5-Bromo-2-pyrrolidinothiazoleC₇H₉BrN₂S233.13933696-74-3
5-Bromo-2-phenylpyrimidineC₁₀H₈BrN₂252.09N/A
Target CompoundC₁₃H₁₃BrN₄O₂S369.242097904-38-4

Table 1: Comparative molecular data for brominated heterocycles.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 5-bromo-2-substituted pyrimidines typically involves condensation reactions between brominated precursors and nucleophilic partners. A notable patent (CN110642788A) describes a one-step protocol using 2-bromomalonaldehyde and amidine derivatives under acidic conditions . While this method achieves a 33% yield for 5-bromo-2-phenylpyrimidine , adapting it to the target compound would require:

  • Functionalization of pyrrolidine: Introducing the 2-methylthiazole-4-carbonyl group via acyl chloride coupling.

  • Oxy-group installation: Mitsunobu or nucleophilic substitution reactions to attach the pyrrolidin-3-yloxy group to pyrimidine .

Optimization Challenges

  • Low yields: Grignard-based approaches for analogous pyrimidines report yields of 20–41% , highlighting inherent inefficiencies in brominated heterocycle synthesis.

  • Steric hindrance: The bulky thiazole-pyrrolidine substituent complicates coupling reactions, necessitating high-temperature or catalytic conditions .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar functional groups:

  • Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carbonyl and ether linkages.

  • Limited aqueous solubility (estimated <1 mg/mL) attributable to the hydrophobic thiazole and pyrrolidine moieties.
    Stability studies are absent in literature, but analogous bromopyrimidines exhibit sensitivity to UV light and prolonged exposure to moisture .

Spectroscopic Data

  • ¹H NMR: Expected signals include a singlet for the pyrimidine H-4 proton (δ 8.8–9.0 ppm) and multiplets for pyrrolidine protons (δ 1.5–3.5 ppm) .

  • Mass spectrometry: A molecular ion peak at m/z 369.04 (M⁺) with characteristic fragments at m/z 292 (loss of Br) and 214 (thiazole cleavage).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator